2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
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Properties
IUPAC Name |
2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-15-11-17(30-16-4-2-1-3-14(15)16)20(29)26-9-7-25(8-10-26)18-5-6-19(24-23-18)27-13-21-12-22-27/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYAOOMQLBKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that integrates multiple pharmacophores, including a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Structural Overview
The molecular structure of the compound features several functional groups that contribute to its bioactivity:
- Triazole Ring : Known for antimicrobial and anticancer properties.
- Pyridazine and Piperazine Moieties : Associated with various pharmacological effects.
- Coumarin Core : Exhibits anti-inflammatory and anticoagulant activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, the presence of the triazole ring in similar compounds has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives with a pyridinyl substitution demonstrated notable antifungal effects against Candida species, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer activity of compounds containing the triazole structure has been extensively documented. For example, derivatives similar to the one have shown IC50 values indicating potent cytotoxicity against various cancer cell lines. In vitro studies reported that certain triazole-containing compounds inhibited cell proliferation in human colon cancer cells (HCT116) with IC50 values as low as 4.36 µM . The mechanism of action is believed to involve the inhibition of key enzymes like cyclin-dependent kinases (CDK), which are crucial for cell cycle progression.
Anti-inflammatory Effects
Compounds with coumarin structures have been recognized for their anti-inflammatory properties. The integration of the coumarin core in this compound suggests potential efficacy in reducing inflammation. In related studies, coumarin derivatives demonstrated significant inhibition of pro-inflammatory cytokines, indicating a promising avenue for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including those similar to our compound. The results showed that modifications at the piperazine position significantly influenced the antimicrobial spectrum, with some derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation, a series of triazole-based compounds were synthesized and tested against different cancer cell lines. One derivative exhibited an IC50 value of 5.0 µM against breast cancer cells (MCF7), demonstrating comparable efficacy to standard chemotherapeutic agents . Molecular docking studies suggested that these compounds interact with the ATP-binding site of kinases, providing insights into their mechanism of action.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure features a coumarin backbone, which is known for its diverse biological activities, combined with a triazole and pyridazine moiety that enhance its pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that derivatives of triazole-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .
2. Antioxidant Properties
Research has demonstrated that compounds with a coumarin structure possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders . The presence of the triazole ring may further enhance these properties due to its electron-withdrawing nature.
3. Anticancer Potential
Studies involving similar triazole derivatives have suggested potential anticancer activity through various mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. The structural diversity provided by the piperazine and pyridazine groups may contribute to selective targeting of cancer cells while minimizing effects on normal cells .
Case Studies
Preparation Methods
Pechmann Condensation for Chromenone Formation
The 4H-chromen-4-one scaffold is synthesized via the Pechmann condensation, a classical method for coumarin derivatives. Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin. Subsequent oxidation and functionalization introduce the 2-carboxylic acid group.
Example Protocol :
Introduction of the Carboxylic Acid Group at Position 2
The 2-carboxylic acid is introduced via Friedel-Crafts acylation. Using AlCl3 as a catalyst, the chromenone reacts with chloroacetyl chloride to install the acyl group, followed by hydrolysis to the carboxylic acid.
Key Reaction :
$$
\text{4H-chromen-4-one} + \text{ClCOCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{2-chloroacetyl-4H-chromen-4-one} \xrightarrow{\text{H}_2\text{O}} \text{2-carboxy-4H-chromen-4-one}
$$
Yield: 70–75%.
Preparation of the Piperazine-Carboxamide Linker
Activation of the Chromenone Carboxylic Acid
The 2-carboxy-4H-chromen-4-one is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. This intermediate is critical for amide bond formation with piperazine.
Procedure :
Amide Coupling with Piperazine
The acid chloride reacts with piperazine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the piperazine-carboxamide.
Reaction Conditions :
- Piperazine (6 mmol), DCM (20 mL), 0°C.
- Add acid chloride (5 mmol) dropwise, followed by Et3N (6 mmol).
- Stir at room temperature for 12 hours.
- Yield: 80–85%.
Synthesis of the 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl Fragment
Nucleophilic Aromatic Substitution on Pyridazine
3,6-Dichloropyridazine undergoes sequential SNAr reactions. The first chlorine is displaced by piperazine, while the second reacts with 1H-1,2,4-triazole.
Step 1: Piperazine Substitution
3,6-Dichloropyridazine (5 mmol) reacts with piperazine (6 mmol) in ethanol at 80°C for 8 hours to yield 3-chloro-6-(piperazin-1-yl)pyridazine (75% yield).
Step 2: Triazole Introduction
The remaining chloro group reacts with 1H-1,2,4-triazole (6 mmol) in DMF at 120°C for 12 hours, catalyzed by K2CO3. Yield: 60–65%.
Final Assembly of the Target Compound
The piperazine-carboxamide-chromenone intermediate (from Section 3.2) is coupled with 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl-piperazine via a Buchwald-Hartwig amination or nucleophilic substitution.
Optimized Protocol :
- 2-(Piperazine-1-carbonyl)-4H-chromen-4-one (3 mmol) and 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl-piperazine (3.3 mmol) are dissolved in DMF.
- Add K2CO3 (6 mmol) and heat at 100°C for 24 hours.
- Purify via column chromatography (SiO2, EtOAc/hexane 1:1).
Yield: 50–55%.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
- Recrystallization : Ethanol/water (8:2) improves crystal purity.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Chromenone synthesis | Pechmann condensation | 85 | High yield, scalable |
| Piperazine coupling | Amide bond formation | 80 | Mild conditions |
| Triazole introduction | SNAr with K2CO3 | 60 | Avoids transition metals |
| Final coupling | Nucleophilic substitution | 55 | Compatible with sensitive functionalities |
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for this compound, and what intermediates are critical for its assembly?
- Methodological Answer: Synthesis typically involves multi-step reactions:
Pyridazine Core Formation: React 6-chloropyridazin-3-amine with 1H-1,2,4-triazole under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF, 80°C) to introduce the triazole moiety .
Piperazine Coupling: Use a carbonylating agent (e.g., triphosgene) to link the pyridazine-triazole intermediate to piperazine, forming the piperazine-1-carbonyl bridge .
Chromenone Attachment: Condense the piperazine intermediate with 4-oxo-4H-chromene-2-carboxylic acid via amide bond formation, often employing EDCl/HOBt as coupling agents .
Key Intermediates: 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-amine, 4-(chlorocarbonyl)piperazine, and activated chromenone derivatives.
Q. Which spectroscopic techniques are essential for structural confirmation, and what data should researchers prioritize?
- Methodological Answer:
- 1H/13C NMR: Confirm aromatic proton environments (e.g., pyridazin-3-yl protons at δ 8.2–8.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₁₈N₈O₂: 427.1572) .
- IR Spectroscopy: Identify carbonyl stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Priority Data: Cross-verify coupling constants (J values) in NMR and isotopic patterns in MS to rule out impurities.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the triazole-pyridazine coupling step?
- Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of 1H-1,2,4-triazole .
- Catalysis: Add CuI (10 mol%) to accelerate substitution reactions, reducing reaction time from 24 h to 6 h .
- Temperature Control: Maintain 80–90°C to balance reactivity and avoid decomposition .
Validation: Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and isolate intermediates for purity checks (>95% by HPLC) .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Purity Verification: Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
- Mechanistic Studies: Perform kinase inhibition profiling or molecular docking to identify off-target interactions that may explain discrepancies .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer:
- DFT Calculations: Use Gaussian09 to model HOMO/LUMO orbitals; the triazole ring’s electron-deficient nature favors electrophilic attacks at N1 .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess stability of the piperazine-carbonyl bond .
Validation: Correlate computational results with experimental kinetic data (e.g., reaction rates with different nucleophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
